molecular formula C8H18ClIN2 B13103423 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide

Cat. No.: B13103423
M. Wt: 304.60 g/mol
InChI Key: QZXSHWFXCAWYAK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloroethyl group and two methyl groups, with an iodide ion as the counterion. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide typically involves the reaction of 1,1-dimethylpiperazine with 2-chloroethyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

    Reactants: 1,1-dimethylpiperazine and 2-chloroethyl iodide.

    Solvent: Anhydrous acetonitrile or another suitable aprotic solvent.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures (25-50°C).

    Reaction Time: The reaction is allowed to proceed for several hours (typically 4-6 hours) until completion.

The product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and increased yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

Scientific Research Applications

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide involves its interaction with biological molecules. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylating activity is responsible for its potential anticancer properties, as it can induce DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.

    Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.

Uniqueness

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium iodide is unique due to its specific structure, which combines the piperazine ring with a 2-chloroethyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other alkylating agents. Its ability to form stable ionic compounds with iodide also differentiates it from other similar compounds.

Properties

Molecular Formula

C8H18ClIN2

Molecular Weight

304.60 g/mol

IUPAC Name

4-(2-chloroethyl)-1,1-dimethylpiperazin-1-ium;iodide

InChI

InChI=1S/C8H18ClN2.HI/c1-11(2)7-5-10(4-3-9)6-8-11;/h3-8H2,1-2H3;1H/q+1;/p-1

InChI Key

QZXSHWFXCAWYAK-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCN(CC1)CCCl)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.